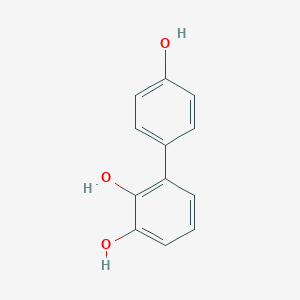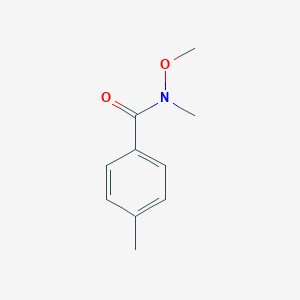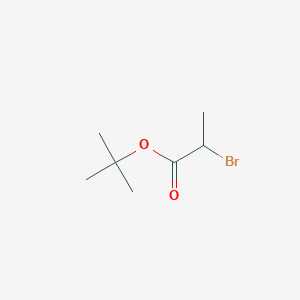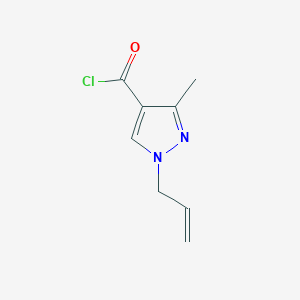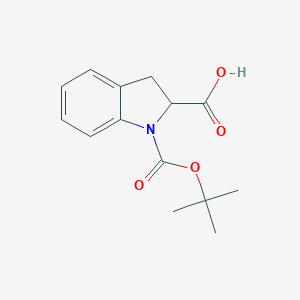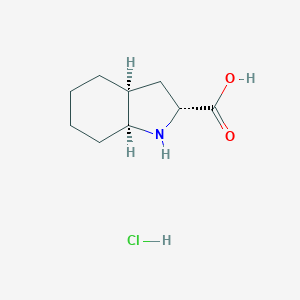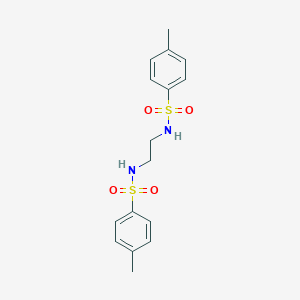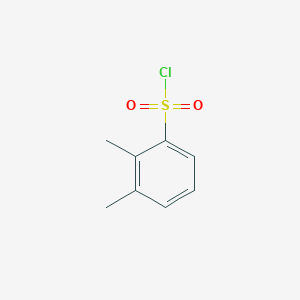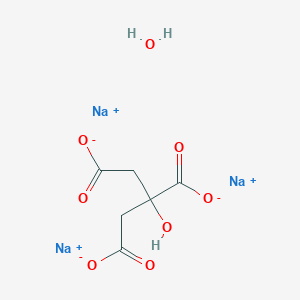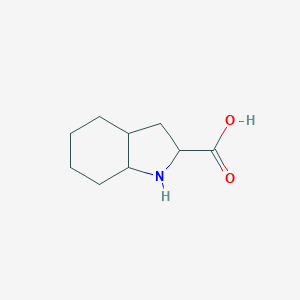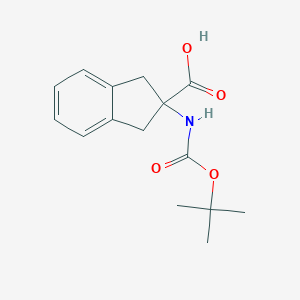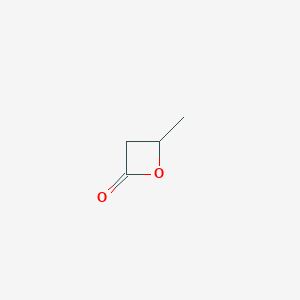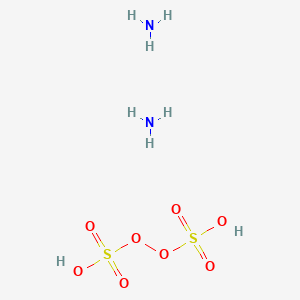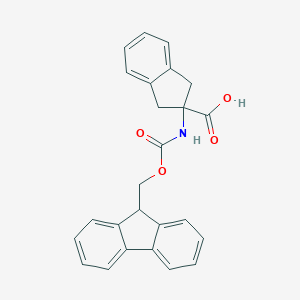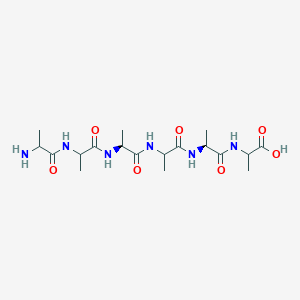
hexa-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexa-L-alanine is a peptide consisting of six alanine amino acids linked together by peptide bonds. It is a commonly used tool in biochemical and biophysical research due to its unique properties.
Applications De Recherche Scientifique
Hexa-L-alanine is commonly used as a model peptide to study protein folding and stability. It is also used as a standard for high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analysis. Additionally, hexa-L-alanine has been used to study the effects of pH, temperature, and denaturants on protein stability.
Mécanisme D'action
Hexa-L-alanine does not have a specific mechanism of action, as it is not a drug. However, it is used as a tool to study the mechanisms of protein folding and stability.
Effets Biochimiques Et Physiologiques
Hexa-L-alanine does not have any direct biochemical or physiological effects, as it is not a drug. However, it can be used to study the effects of various conditions on protein stability, which can have implications for drug discovery and development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using hexa-L-alanine in lab experiments is its simplicity. It is a small, well-defined peptide that can be easily synthesized and purified. Additionally, it is relatively cheap compared to other peptides and proteins. However, one limitation of using hexa-L-alanine is that it may not accurately represent the behavior of larger, more complex proteins.
Orientations Futures
There are several future directions for research involving hexa-L-alanine. One area of interest is the use of hexa-L-alanine as a standard for MS analysis of proteins. Another area of interest is the development of new techniques to study protein folding and stability using hexa-L-alanine as a model peptide. Additionally, there is potential for the use of hexa-L-alanine in drug discovery and development, as it can be used to screen for compounds that stabilize or destabilize proteins.
Méthodes De Synthèse
Hexa-L-alanine can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a resin-bound peptide chain. After the final amino acid is added, the peptide is cleaved from the resin and purified using various chromatographic techniques.
Propriétés
Numéro CAS |
111652-29-0 |
|---|---|
Nom du produit |
hexa-L-alanine |
Formule moléculaire |
C18H32N6O7 |
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
2-[[(2S)-2-[2-[[(2S)-2-[2-(2-aminopropanoylamino)propanoylamino]propanoyl]amino]propanoylamino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H32N6O7/c1-7(19)13(25)20-8(2)14(26)21-9(3)15(27)22-10(4)16(28)23-11(5)17(29)24-12(6)18(30)31/h7-12H,19H2,1-6H3,(H,20,25)(H,21,26)(H,22,27)(H,23,28)(H,24,29)(H,30,31)/t7?,8?,9-,10?,11-,12?/m0/s1 |
Clé InChI |
ZLHDFPIXRRJBKM-NQJBZEPTSA-N |
SMILES isomérique |
C[C@@H](C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)[C@H](C)NC(=O)C(C)NC(=O)C(C)N |
SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
SMILES canonique |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Séquence |
AAAAAA |
Synonymes |
2-[[(2S)-2-[2-[[(2S)-2-[2-(2-aminopropanoylamino)propanoylamino]propanoyl]amino]propanoylamino]propanoyl]amino]propanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



